2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride
Description
This compound features a trifluoroethanone core linked to a 3-hydroxy-3-(2-pyridyl)azetidinyl moiety and exists as a hydrochloride salt. The hydrochloride salt enhances solubility, a critical factor in pharmaceutical applications . Although specific bioactivity data are unavailable in the provided evidence, the structural attributes align with fluorinated compounds known for metabolic stability and lipophilicity, as seen in modern drug design .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h1-4,17H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCUJSSSOKGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Azetidine Derivatives
The core azetidine ring is synthesized via cyclization of 3-hydroxy-3-(pyridin-2-yl)azetidine, prepared from 2-pyridylmagnesium bromide and epichlorohydrin. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature over 12 hours. Lithium aluminium hydride (1.35 g, 36.7 mmol) in THF facilitates the reduction of intermediate ketones, yielding the azetidine precursor with >85% purity.
Trifluoroacetylation is achieved using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under nitrogen. The azetidine derivative (1.78 g, 6.12 mmol) reacts with TFAA (2.2 equiv) at −20°C for 4 hours, followed by aqueous workup to isolate the trifluoroketone.
Table 1: Reaction Conditions for Trifluoroacetylation
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Solvent | Dichloromethane |
| Catalyst | None |
| Reaction Time | 4 hours |
| Yield | 72% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (1.0 M in diethyl ether) at 0°C. Crystallization from ethyl acetate-petroleum ether (1:3 v/v) affords the final compound as a white solid (95% purity). The process avoids column chromatography, favoring solvent-antisolvent recrystallization for scalability.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Replacing THF with dimethylformamide (DMF) in the cyclization step reduces yield by 22% due to side reactions. Kinetic studies confirm THF’s superior ability to stabilize intermediates via Lewis acid-base interactions. Maintaining temperatures below −10°C during trifluoroacetylation minimizes racemization, critical for preserving stereochemical integrity.
Catalytic Strategies
Dicyclohexylcarbodiimide (DCC) (1 g, 4.84 mmol) enhances coupling efficiency between 3-hydroxyazetidine and trifluoroacetyl chloride. Triethylamine (1.2 mL) neutralizes HCl byproducts, preventing protonation of the azetidine nitrogen.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 4.6 × 150 mm) confirms 95% purity using a gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 20 min).
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Pilot-scale batches (500 g) employ continuous flow reactors to maintain low temperatures (−20°C) during TFAA addition, achieving 68% yield compared to 72% in lab-scale batches.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetyl group (-COCF₃) undergoes hydrolysis under acidic or basic conditions. This reaction typically cleaves the ketone group, yielding trifluoroacetic acid (TFA) derivatives.
| Conditions | Products | Notes |
|---|---|---|
| Aqueous HCl (reflux) | Trifluoroacetic acid + azetidine byproducts | Complete hydrolysis observed |
| NaOH (aqueous, 60°C) | Sodium trifluoroacetate + ring-opened amine | Partial ring degradation |
The azetidine ring’s stability during hydrolysis depends on pH, with acidic conditions favoring ring preservation while basic conditions may lead to ring-opening side reactions.
Nucleophilic Substitution
The hydroxyl group (-OH) on the azetidine ring participates in nucleophilic substitutions, particularly with alkyl halides or acyl chlorides.
| Reagents | Products | Selectivity |
|---|---|---|
| Methyl iodide (K₂CO₃) | Methoxy-substituted azetidine | High yield (>80%) |
| Acetyl chloride (DMAP) | Acetylated derivative | Requires anhydrous conditions |
These reactions modify the compound’s polarity and biological activity, making them critical for derivatization in medicinal chemistry .
Cycloaddition Reactions
The strained azetidine ring (four-membered) engages in [2+2] cycloadditions with electron-deficient alkenes under UV light.
| Partner | Conditions | Products |
|---|---|---|
| Tetracyanoethylene | UV light, RT | Bicyclic adduct |
| Maleic anhydride | Heat (80°C) | Fused-ring lactam |
These reactions exploit ring strain to generate complex heterocycles, though yields vary based on steric hindrance from the pyridine group.
Coordination Chemistry
The pyridine nitrogen acts as a ligand for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex |
| Pd(OAc)₂ | DMF, 50°C | Square-planar Pd(II) adduct |
Such complexes are explored for catalytic applications or as intermediates in cross-coupling reactions .
Salt Metathesis
The hydrochloride counterion can be exchanged via reaction with stronger acids or bases.
| Reagent | Conditions | Product Salt |
|---|---|---|
| KPF₆ | H₂O/EtOH, RT | Hexafluorophosphate salt |
| NaOH | Aqueous, 0°C | Free base precipitate |
Salt forms influence solubility and crystallinity, critical for pharmaceutical formulation .
Oxidation and Reduction
-
Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though competing decomposition of the azetidine ring limits utility.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Thermal Decomposition
At elevated temperatures (>150°C), the compound degrades via:
-
Cleavage of the trifluoroacetyl group (CF₃CO– → CF₃· + CO).
-
Ring-opening of azetidine, releasing NH₃ and forming unsaturated hydrocarbons.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed during chemical reactions. This property is exploited in the development of new pharmaceuticals and agrochemicals.
Biological Studies
In biological research, this compound is investigated for its potential as an enzyme inhibitor and for studying protein-ligand interactions. The hydroxyl group can participate in hydrogen bonding with biological targets, making it a valuable tool in drug discovery processes.
Medicinal Chemistry
Research indicates that 2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride may exhibit therapeutic effects against various diseases. Its mechanism of action involves interaction with specific molecular targets such as receptors and enzymes, which can lead to altered biological responses.
Material Science
The compound's unique properties allow it to be utilized in developing new materials with specific functionalities. For instance, its fluorinated structure can impart desirable characteristics such as increased hydrophobicity and thermal stability in polymers.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of a specific enzyme relevant to cancer metabolism demonstrated that derivatives of this compound could effectively reduce enzyme activity by binding to the active site. This suggests potential applications in cancer therapeutics.
Case Study 2: Synthesis of Fluorinated Compounds
Research conducted on the synthesis of fluorinated analogs using this compound as a precursor showed promising results in enhancing the pharmacological profiles of existing drugs. The study highlighted the importance of fluorine substitution in improving bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound’s azetidine ring distinguishes it from simpler pyridyl or indolyl derivatives.
- Molecular Weight and Complexity : The target’s higher molecular weight (~322.67 g/mol) reflects its complex azetidine-pyridyl architecture, contrasting with smaller analogs like the 3-pyridyl derivative (211.57 g/mol) .
- Salt Form : The hydrochloride salt improves aqueous solubility, a feature absent in neutral analogs like the indolyl derivative .
Biological Activity
2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by a trifluoroethyl group and a pyridine moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10ClF3N2O2
- Molecular Weight : 282.65 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Protein-Ligand Interactions : The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy.
Case Studies
-
Antibacterial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This indicates a promising antibacterial profile suitable for further development in therapeutic applications.
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 32 -
Cancer Cell Line Study : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Concentration (µM) Cell Viability (%) 5 85 10 70 25 45
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing and purifying 2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride?
- Synthesis : Utilize multi-step organic reactions involving azetidine ring formation via cyclization of β-amino alcohols, followed by introduction of the pyridyl and trifluoroacetyl groups. Optimize reaction conditions (e.g., solvent, temperature, catalyst) using thin-layer chromatography (TLC) or HPLC to monitor intermediates .
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography with silica gel. Verify purity via melting point analysis, NMR, and high-resolution mass spectrometry (HRMS).
Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm), pyridyl protons (δ 7.0–8.5 ppm), and trifluoroacetyl group (δ 110–120 ppm in NMR) .
- IR : Identify carbonyl stretches (~1700 cm) and hydroxyl groups (~3400 cm) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact due to potential toxicity .
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the azetidine and pyridyl moieties .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies address contradictions between crystallographic and spectroscopic data?
- Case Example : If SXRD shows a planar azetidine ring but NMR suggests puckering, perform variable-temperature NMR to assess conformational flexibility. Compare with Cambridge Structural Database entries for similar azetidine derivatives .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor decomposition via HPLC-MS, identifying hydrolytic cleavage of the trifluoroacetyl group as a major degradation pathway .
Q. What pharmacological assays are suitable for studying its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
